molecular formula C8H10O3 B13069912 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde

Cat. No.: B13069912
M. Wt: 154.16 g/mol
InChI Key: VWLVYAQKRCXHEB-UHFFFAOYSA-N
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Description

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound is characterized by a cyclohexane ring substituted with a methyl group, two keto groups, and an aldehyde group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde typically involves the condensation of cyclohexane derivatives with appropriate aldehydes. One common method includes the reaction of methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate with aromatic aldehydes or cyclohex-3-ene-1-carbaldehyde . The reaction is usually carried out in butan-1-ol, characterized by high regioselectivity but low stereoselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques involving controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: The methyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and acids (HCl, HBr).

Major Products:

    Oxidation: 4-Methyl-2,6-dioxocyclohexane-1-carboxylic acid.

    Reduction: 4-Methyl-2,6-dihydroxycyclohexane-1-carbaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. The keto groups can participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles. These interactions are crucial in its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

  • Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate
  • Cyclohex-3-ene-1-carbaldehyde
  • Dimedone (5,5-dimethyl-1,3-cyclohexanedione)

Comparison: 4-Methyl-2,6-dioxocyclohexane-1-carbaldehyde is unique due to the presence of both aldehyde and keto functional groups, which provide a versatile platform for various chemical reactions. Compared to similar compounds, it offers a distinct combination of reactivity and stability, making it valuable in synthetic organic chemistry .

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-methyl-2,6-dioxocyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H10O3/c1-5-2-7(10)6(4-9)8(11)3-5/h4-6H,2-3H2,1H3

InChI Key

VWLVYAQKRCXHEB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C=O

Origin of Product

United States

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